![molecular formula C21H26N6O B5552921 2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

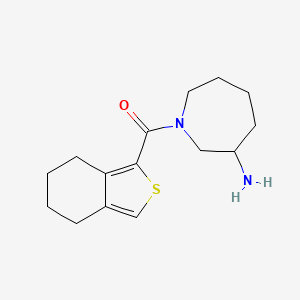

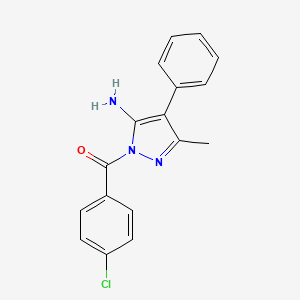

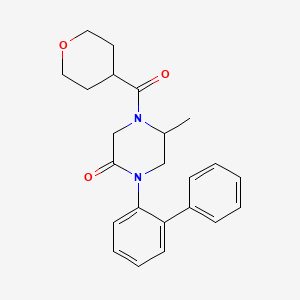

The compound "2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide" belongs to a class of chemicals that include imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and their potential as pharmaceutical agents. The structural complexity of this compound suggests it could have unique interactions with biological molecules, making it a candidate for further pharmacological study.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves multi-step chemical reactions that include cyclization processes to form the imidazo[4,5-b]pyridine core. For example, the synthesis can start from 2-aminopyridines that undergo a series of reactions including condensation with appropriate carbonyl compounds and subsequent cyclization. Similar compounds have been synthesized through "water-mediated" hydroamination and silver-catalyzed aminooxygenation, demonstrating the versatility of synthetic approaches for such molecules (Darapaneni, Rao, & Adimurthy, 2013).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity among most of the synthesized compounds. Notably, compounds with specific structural characteristics demonstrated the most active profiles with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential application in antituberculosis treatment (Jadhav et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into synthetic methodologies for imidazo[1,2-a]pyridines without deliberate catalyst addition has been reported, offering insights into efficient synthetic routes and potentially expanding the chemical utility of such compounds in various scientific applications. Aqueous syntheses led to methylimidazo[1,2-a]pyridines and related structures under catalyst-free conditions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Mohan et al., 2013).

Catalysis and Chemical Transformations

The development of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for the one-pot synthesis of complex pyridoimidazo isoquinolines showcases the compound's role in facilitating catalytic processes and chemical transformations. This highlights its potential in pharmaceutical synthesis and material science applications (Maleki, 2014).

Antitumor Properties

Amino-substituted derivatives of the compound have been synthesized and evaluated for their antitumor properties. The study focused on modifications to both the side chain and the heterocycle, with evaluations showing no significant increase in cytotoxicity compared to model compounds. This research contributes to the understanding of structural activity relationships in the development of antitumor agents (Rivalle et al., 1983).

Antioxidant Evaluation

Research into the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, including those related to the compound , has been conducted. Some synthesized compounds exhibited promising antioxidant activities, suggesting potential applications in the development of treatments for oxidative stress-related diseases (Gouda, 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-2-27-19-17(25-21(27)22)13-16(14-24-19)20(28)23-10-6-12-26-11-5-8-15-7-3-4-9-18(15)26/h3-4,7,9,13-14H,2,5-6,8,10-12H2,1H3,(H2,22,25)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQOUUZMNVBAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCCN3CCCC4=CC=CC=C43)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)